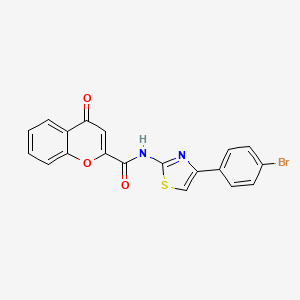![molecular formula C24H19N5O2S B2665622 4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide CAS No. 1114647-03-8](/img/structure/B2665622.png)
4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . It has a molecular formula of CHFNOS and an average mass of 431.442 Da .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectral techniques including 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .科学的研究の応用
Anticancer Activity
Quinazolinone derivatives, including those with thiadiazole substitutions, have been widely studied for their anticancer properties. The synthesis of novel quinazolin-4-(3H)-ones with thiadiazole substitutions has shown significant in vitro anticancer activity against human cervical cancer cells (HeLa cells). These compounds were also effective in vivo, demonstrating the potential of quinazolinone derivatives as anticancer agents (Joseph et al., 2010).
Anti-Inflammatory Applications
Research on quinazolinones derivatives has also extended into anti-inflammatory applications. New derivatives have been synthesized and evaluated for their anti-inflammatory properties both in vitro and in vivo, showcasing the versatility of quinazolinone compounds in medical research (Thorat et al., 2021).
Antimicrobial Activity
Quinazolinone and thiadiazole derivatives have demonstrated promising antimicrobial activities. The synthesis of these compounds and their evaluation against various bacterial and fungal strains reveal their potential as effective antimicrobial agents. These findings suggest that modifications to the quinazolinone core can produce compounds with significant biological activities, including antibacterial and antifungal effects (Sharma et al., 2008).
Antiviral Properties
In addition to anticancer, anti-inflammatory, and antimicrobial activities, quinazolinone derivatives have been explored for their antiviral properties. Novel compounds synthesized using microwave techniques have been screened for activity against a range of viruses, including influenza and severe acute respiratory syndrome corona virus, demonstrating the potential of quinazolinone derivatives in the development of antiviral drugs (Selvam et al., 2007).
作用機序
While the specific mechanism of action for this compound is not mentioned in the available resources, 1,3,4-thiadiazoles are known to display a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , antidepressant , anticonvulsant , and antihypertensive activity .
特性
IUPAC Name |
4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c30-21(25-15-14-16-6-2-1-3-7-16)17-10-12-18(13-11-17)26-23-28-29-22(31)19-8-4-5-9-20(19)27-24(29)32-23/h1-13H,14-15H2,(H,25,30)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBWNLGSGFTPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

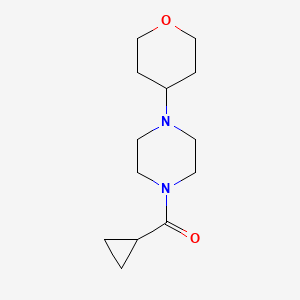
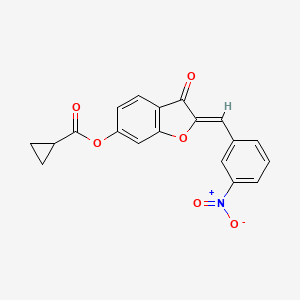

![2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2665545.png)
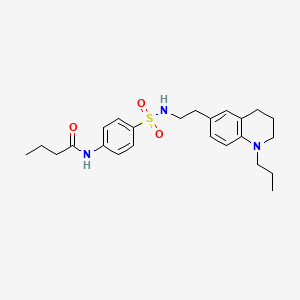
![3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2665548.png)
![Methyl 2-methyl-5-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]furan-3-carboxylate](/img/structure/B2665552.png)
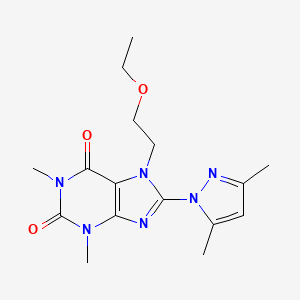
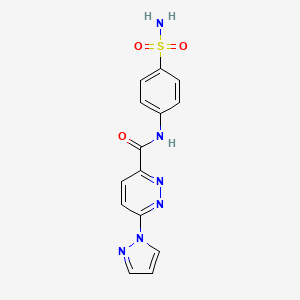
amino]-3,3-dimethyl-2-azetanone](/img/structure/B2665556.png)
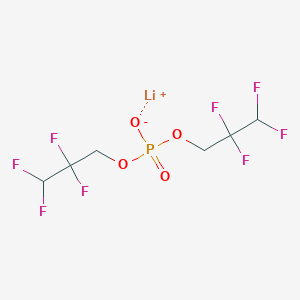
![1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2665560.png)
![methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2665561.png)
